2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol, commonly known as DCAP, is a broad-spectrum antibiotic. It disrupts the membranes of both Gram-positive and Gram-negative bacteria. Additionally, it inhibits late-stage autophagy by blocking autophagolysosome maturation and interrupting autophagic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions: DCAP can be synthesized through a multi-step process involving the reaction of 3,6-dichloro-9H-carbazole with 2-chloro-1,3-propanediol under basic conditions. The intermediate product is then reacted with 2-amino-2-(hydroxymethyl)propane-1,3-diol to yield DCAP .
Industrial Production Methods: Industrial production of DCAP involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: DCAP can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction of DCAP can lead to the formation of alcohol derivatives.
Substitution: DCAP can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
DCAP has a wide range of applications in scientific research:
Chemistry: Used as a chemical scaffold for developing new antibiotics and autophagy inhibitors.
Biology: Studied for its effects on bacterial cell membranes and autophagy pathways.
Medicine: Investigated for its potential in treating persistent bacterial infections and as an adjuvant in cancer therapy.
Industry: Utilized in the development of new antimicrobial agents and in the study of membrane-targeting drugs .
Mechanism of Action
DCAP exerts its effects by targeting the cytoplasmic membrane of bacteria. It reduces the transmembrane potential and causes mislocalization of essential membrane-associated proteins, including MinD and FtsA. This disruption leads to bacterial cell death. Additionally, DCAP inhibits late-stage autophagy by blocking autophagolysosome maturation and interrupting autophagic flux .
Comparison with Similar Compounds
Chloramphenicol: Another broad-spectrum antibiotic that inhibits protein synthesis.
Tetracycline: A broad-spectrum antibiotic that inhibits bacterial protein synthesis.
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase.
Uniqueness of DCAP: DCAP is unique in its dual mechanism of action, targeting both bacterial membranes and autophagy pathways. This makes it effective against both actively growing and dormant bacteria, as well as biofilm-associated bacteria .
Properties
IUPAC Name |
2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4/c20-12-1-3-17-15(5-12)16-6-13(21)2-4-18(16)23(17)8-14(27)7-22-19(9-24,10-25)11-26/h1-6,14,22,24-27H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQKLUOZMYHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CNC(CO)(CO)CO)O)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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